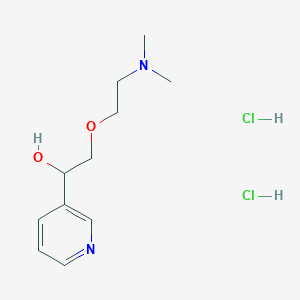
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-pyridinemethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-pyridinemethanol dihydrochloride, commonly known as DMXAA, is a synthetic compound that has been studied extensively for its potential therapeutic applications. DMXAA has been found to possess strong anti-cancer properties and has been investigated as a possible treatment for various types of cancer.
Mecanismo De Acción
DMXAA works by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). These cytokines cause the destruction of tumor blood vessels and the subsequent death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and induce apoptosis in cancer cells. DMXAA has also been found to increase the expression of genes involved in immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages in lab experiments. It is a highly potent compound that has been shown to be effective in inducing tumor necrosis and inhibiting tumor growth. However, DMXAA has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DMXAA. One area of focus is the development of more effective delivery methods for DMXAA, such as liposomal encapsulation. Another area of research is the investigation of DMXAA in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and its potential applications in the treatment of cancer.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process typically involves the use of reagents such as pyridine, formaldehyde, and dimethylamine. The final product is obtained in the form of a white crystalline powder.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-cancer properties. It has been found to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung cancer, melanoma, and breast cancer. DMXAA has also been found to enhance the effectiveness of radiation therapy and chemotherapy.
Propiedades
Número CAS |
131964-31-3 |
|---|---|
Nombre del producto |
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-pyridinemethanol dihydrochloride |
Fórmula molecular |
C11H20Cl2N2O2 |
Peso molecular |
283.19 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]-1-pyridin-3-ylethanol;dihydrochloride |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-13(2)6-7-15-9-11(14)10-4-3-5-12-8-10;;/h3-5,8,11,14H,6-7,9H2,1-2H3;2*1H |
Clave InChI |
LRMZTRXFDFCCOI-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC(C1=CN=CC=C1)O.Cl.Cl |
SMILES canónico |
CN(C)CCOCC(C1=CN=CC=C1)O.Cl.Cl |
Sinónimos |
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-pyridinemethanol dihydrochlo ride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



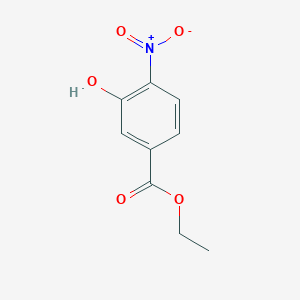
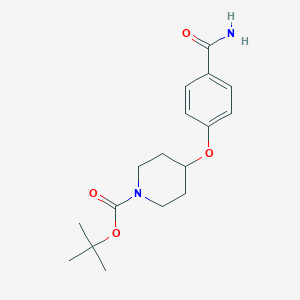
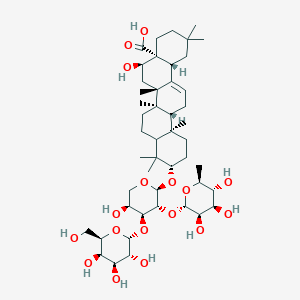
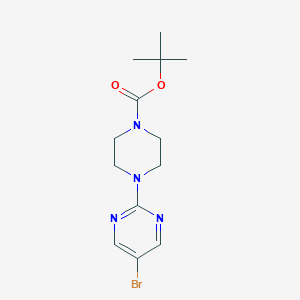
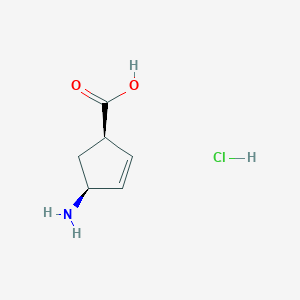
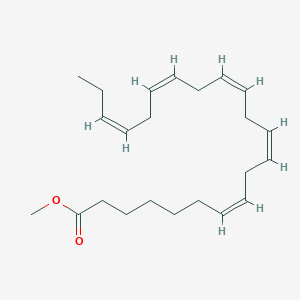
![Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B153337.png)
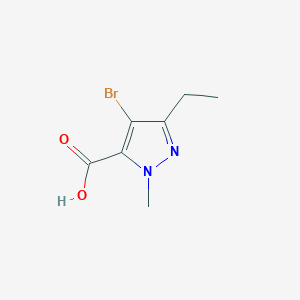
![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)
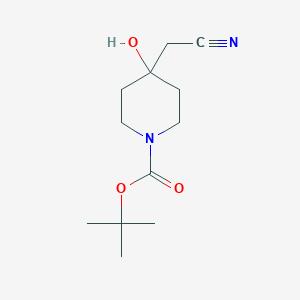
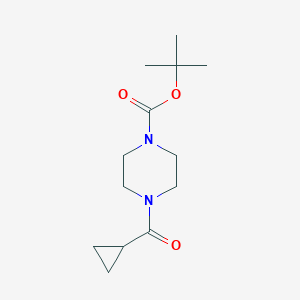
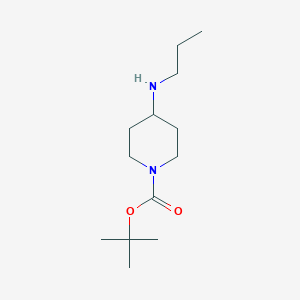
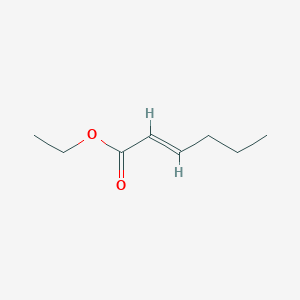
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)